molecular formula C8H5F3N4 B2875598 2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine CAS No. 1227955-10-3

2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2875598
CAS No.: 1227955-10-3
M. Wt: 214.151
InChI Key: YLOOJFWYOHKASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings, with a trifluoromethyl group attached to the pyrimidine ring

Mechanism of Action

Target of Action

The primary target of 2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine is involved in the Rhodium (III) catalyzed C–H bond functionalization . This compound is also used as a p-type dopant for triarylamine-based hole conductors such as spiro-MeOTAD .

Mode of Action

The compound is involved in the Rhodium (III) catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-Pyrazol-1-yl)pyridine with internal alkynes . This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the trifluoromethylation of carbon-centered radical intermediates . This process plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

Its use as a p-type dopant for triarylamine-based hole conductors suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of this compound is the production of either C–H alkenylation products or indazole products in moderate to good yields . When used as a p-type dopant for triarylamine-based hole conductors, it can achieve a record power conversion efficiency of 7.2%, measured under standard solar conditions .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of Rhodium (III) and the type of solvent used . Its use as a p-type dopant for triarylamine-based hole conductors is also influenced by the properties of the hole conductor and the conditions under which the doping process is carried out .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: It is used in the development of agrochemicals and materials with specific properties, such as improved stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrazol-1-yl)pyridine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    4-(Trifluoromethyl)pyrimidine: Lacks the pyrazole ring, which may affect its reactivity and applications.

    2-(1H-Pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at a different position, potentially leading to different reactivity and properties.

Uniqueness

2-(1H-Pyrazol-1-yl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the pyrazole and pyrimidine rings, as well as the trifluoromethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-pyrazol-1-yl-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4/c9-8(10,11)6-2-4-12-7(14-6)15-5-1-3-13-15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOOJFWYOHKASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.